molecular formula C20H22ClN3O B018356 Amodiaquine CAS No. 86-42-0

Amodiaquine

Cat. No. B018356
CAS RN: 86-42-0
M. Wt: 355.9 g/mol
InChI Key: OVCDSSHSILBFBN-UHFFFAOYSA-N
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Mechanism of Action

Amodiaquine exerts its antimalarial effects by inhibiting heme polymerase activity in the malaria parasite. This inhibition leads to the accumulation of free heme, which is toxic to the parasite. The drug binds to free heme, preventing the parasite from converting it to a less toxic form, thereby disrupting membrane function and leading to the death of the parasite . The primary molecular target is Fe(II)-protoporphyrin IX .

Safety and Hazards

Amodiaquine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Amodiaquine has been identified as a potent inhibitor of infection with SARS-CoV-2, the virus that causes COVID-19 . It is now in clinical trials for COVID-19 at multiple sites in Africa, where this drug is inexpensive and widely available . The team that identified this use for this compound is already setting their sights on future pandemics .

Biochemical Analysis

Biochemical Properties

Amodiaquine interacts with various biomolecules in its role as an antimalarial agent. The mechanism of plasmodicidal action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. This compound binds the free heme, preventing the parasite from converting it to a form less toxic . This drug-heme complex is toxic and disrupts membrane function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . It also depresses respiration and can cause diplopia, dizziness, and nausea .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with free heme. This compound is thought to inhibit heme polymerase activity, leading to the accumulation of free heme . The drug then binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Temporal Effects in Laboratory Settings

This compound has shown consistent effects over time in laboratory settings. A study of the pharmacokinetic properties of this compound provided evidence of high cure rates with exposure to the drug being remarkably consistent across all age groups .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the cardiovascular effects of this compound have been recognized from the earliest studies in animal models .

Metabolic Pathways

This compound is bioactivated hepatically to its primary metabolite, N-desethylthis compound, by the cytochrome p450 enzyme CYP2C8 . This metabolite is largely responsible for the antimalarial effect of the drug .

Transport and Distribution

This compound is likely to be widely distributed into body tissues, particularly in the liver, spleen, kidney, lungs, brain, and spinal cord .

Subcellular Localization

The subcellular localization of this compound is not well characterized. Given its mechanism of action, it is likely that this compound and its active metabolite are localized in the cytoplasm where they can interact with free heme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amodiaquine is synthesized through a multi-step process involving the reaction of 4,7-dichloroquinoline with 4-aminophenol in the presence of a base. The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the intermediate compound, which is then further reacted with diethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Amodiaquine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of this compound is N-desethylthis compound, which retains antimalarial activity .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCDSSHSILBFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022597
Record name Amodiaquine
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Molecular Weight

355.9 g/mol
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Physical Description

Solid
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Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4), 8.80e-03 g/L
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Mechanism of Action

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function., Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance., The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/., The 4-aminoquinoline derivatives ... have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2., The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension; they depress respiration and cause diplopia, dizziness and nausea.
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Color/Form

Crystals from absolute ethanol

CAS RN

86-42-0
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Melting Point

206-208, 208 °C (decomposes), Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/, 208 °C
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Record name Amodiaquine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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